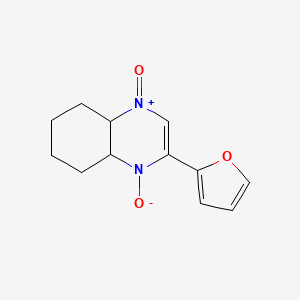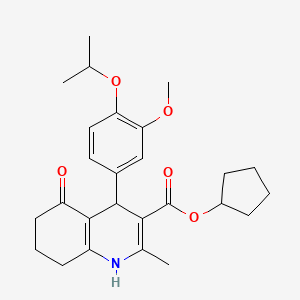
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Übersicht
Beschreibung
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, also known as Furoxan, is a heterocyclic organic compound with a unique chemical structure. This compound has been widely studied for its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide acts as a nitric oxide donor by releasing nitric oxide in the presence of reducing agents such as glutathione. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes such as blood pressure regulation, immune response, and neurotransmission.
Biochemical and Physiological Effects:
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in cells, which are important signaling molecules. 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other nitric oxide donors. However, 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has some limitations as well. It is a potent oxidizing agent and can cause oxidative stress in cells. It also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. One potential application is in the field of agriculture, where it can be used as a plant growth regulator. 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential applications of 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in these fields.
Conclusion:
In conclusion, 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is a unique compound with potential applications in various fields of scientific research. It has been extensively studied for its vasodilatory, anti-inflammatory, and anti-cancer properties. 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide acts as a nitric oxide donor and exhibits various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential applications of 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is in the field of medicine. It has been shown to exhibit vasodilatory, anti-inflammatory, and anti-cancer properties. 2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been studied for its potential use as a nitric oxide donor in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-10H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJQHXSDJKNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162542.png)
![6'-amino-1-benzyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162557.png)
![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4162580.png)

![4-[(1-adamantylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4162593.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162612.png)
![3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate](/img/structure/B4162613.png)
![5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4162615.png)
![N-{1-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162616.png)
![N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162638.png)
![4-benzoylbenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4162645.png)
